molecular formula C13H13F3O3 B2478167 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 473706-07-9

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B2478167
CAS No.: 473706-07-9
M. Wt: 274.239
InChI Key: WEFAEXKXCYIFIB-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H13O3F3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran ring bearing a carboxylic acid group

Mechanism of Action

Target of Action

The primary targets of the compound “4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid” are currently unknown. The compound is a unique chemical provided for early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is in the early stages of research, these effects will be elucidated as more studies are conducted .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)benzaldehyde and tetrahydro-2H-pyran-4-carboxylic acid.

    Condensation Reaction: The 4-(Trifluoromethyl)benzaldehyde undergoes a condensation reaction with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
  • 4-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
  • Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester

Comparison: 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-9(2-4-10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFAEXKXCYIFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of NaH (60% dispersion in mineral oil (2.3 g, 60 mmol)) in NMP (80 mL) was cooled to 0° C. under nitrogen. The reaction mixture was treated with a solution of ethyl 2-(4-(trifluoromethyl)phenyl)acetate (4.672 g, 20 mmol) in NMP (20 mL) in a dropwise fashion over 10 minutes (effervescence occurred), followed by bis(2-bromoethyl)ether (2.8 mL, 22 mmol). After 15 minutes, the reaction was warmed to 23° C. After 20 hours, the reaction was diluted with a 10% HCl solution (300 mL; slowly, a lot of effervescence was observed) and extracted with diethyl ether (2×300 mL). The combined organic layers were washed with brine (200 mL), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (eluant: 25-50% EtOAc/hexane) affording 3.76 g of 4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carboxylic acid. MS m/e=275.1 (M+H)+.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.672 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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